molecular formula C11H20O2 B1585147 2,2-Di(2-tetrahydrofuryl)propane CAS No. 89686-69-1

2,2-Di(2-tetrahydrofuryl)propane

Cat. No.: B1585147
CAS No.: 89686-69-1
M. Wt: 184.27 g/mol
InChI Key: FZLHAQMQWDDWFI-UWVGGRQHSA-N
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Description

2,2-Di(2-tetrahydrofuryl)propane, also known as Ditetrahydrofurylpropane (DTHFP), is a colorless liquid . It is a condensation product of furan and acetone . This molecule may exist as various stereoisomers depending on the orientation of the two H atoms adjacent to the isopropylidene bridging unit .


Synthesis Analysis

Ditetrahydrofurylpropane was synthesized in 1986 by Huffman via hydrogenation of 2,2-di-2-furylpropane . Vacuum distilled 2,2-di-2-furylpropane may be hydrogenated in nearly quantitative yield in alcohol solvents employing palladium on carbon or rhodium on carbon catalysts .


Molecular Structure Analysis

The molecular formula of this compound is C11H20O2 . The structure of DTHFP suggests that this molecule may exist as various stereoisomers depending on the orientation of the two H atoms adjacent to the isopropylidene bridging unit .


Chemical Reactions Analysis

Ditetrahydrofurylpropane functions as an anionic polymerization catalyst modifier . It allows the preparation of rubber of high vinyl content . The statistical anionic copolymerisation of the biobased monomer β-myrcene with styrene in cyclohexane was investigated via in situ near-infrared (NIR) spectroscopy, focusing on the influence of the modifiers (i.e., Lewis bases) tetrahydrofuran (THF) and 2,2-di (2-tetrahydrofuryl)propane (DTHFP) on the reactivity ratios .


Physical And Chemical Properties Analysis

This compound is a relatively high boiling liquid with a boiling point of 145 to 146 °C . It has a molar mass of 184.279 g·mol −1 . The specific gravity is 1.00 and the refractive index is 1.46 .

Scientific Research Applications

Catalytic Properties

2,2-Di(2-tetrahydrofuryl)propane is involved in various catalytic processes. For instance, in the oxidative dehydrogenation of propane, it plays a role in the formation of more reactive compounds like propylene. Studies like those conducted by Deng et al. (2014) on Pt–Sn/SiO2 catalysts for dehydrogenation of propane highlight such applications (Deng, Shishido, Teramura, & Tanaka, 2014).

Polymerization and Material Science

In material science, this compound contributes to the field of polymerization. Hoffmann et al. (2000) synthesized a series of 2,2-di(alkylthien-2-yl)propanes, which, when polymerized, exhibit interesting electrical properties due to their broken π-conjugated structures (Hoffmann, Knudsen, Samuelsen, & Carlsen, 2000). This highlights its potential in developing new electronic materials.

Catalytic Conversion Processes

The compound is also notable in catalytic conversion processes. For example, the work by Szymański and Rychlicki (1993) on the decomposition of propan-2-ol using carbon catalysts prepared from poly(furfuryl alcohol) shows the compound's relevance in enhancing catalytic efficiency (Szymański & Rychlicki, 1993).

Chemical Synthesis and Reactions

In chemical synthesis, this compound is used in various reactions. For example, Skvortsov and Mikhailov (1967) investigated the dehydration of 1-amino-3-(α-tetrahydrofuryl) propane to pyrrolizidine, demonstrating the compound's versatility in chemical transformations (Skvortsov & Mikhailov, 1967).

Green Chemistry and Environmental Applications

In green chemistry, this compound is used in processes aiming at environmental sustainability. For instance, Wang et al. (2021) reported the direct synthesis of a jet fuel range dicycloalkane by the aqueous phase hydrodeoxygenation of polycarbonate, showcasing the compound's role in producing environmentally friendly fuels (Wang, Li, Cong, Wang, Wang, Zhang, & Li, 2021).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment . It is also advised to dispose of contents/container to an approved waste disposal plant .

Future Directions

Ditetrahydrofurylpropane has found application as a rubber additive in the manufacture of high vinyl content rubber for high performance tires . It is a precursor (via hydrogenation) to the rubber additive bis (tetrahydrofuryl)propane used in the manufacture of high vinyl content rubber for high performance tires .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-Di(2-tetrahydrofuryl)propane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-1,3-propanediol", "tetrahydrofuran", "sodium hydride", "diethyl ether", "acetic acid", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "petroleum ether" ], "Reaction": [ "Step 1: 2-methyl-1,3-propanediol is reacted with sodium hydride in diethyl ether to form the corresponding alkoxide intermediate.", "Step 2: Tetrahydrofuran is added to the reaction mixture and the resulting mixture is heated to reflux.", "Step 3: Acetic acid is added dropwise to the reaction mixture to quench the reaction.", "Step 4: The reaction mixture is then cooled and the organic layer is separated and washed with water.", "Step 5: The organic layer is then dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 6: The crude product is dissolved in petroleum ether and treated with sulfuric acid to remove any remaining impurities.", "Step 7: The resulting product is then washed with sodium bicarbonate solution and dried over magnesium sulfate.", "Step 8: The final product, 2,2-Di(2-tetrahydrofuryl)propane, is obtained by evaporating the solvent under reduced pressure." ] }

89686-69-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2S)-2-[2-[(2S)-oxolan-2-yl]propan-2-yl]oxolane

InChI

InChI=1S/C11H20O2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

FZLHAQMQWDDWFI-UWVGGRQHSA-N

Isomeric SMILES

CC(C)([C@@H]1CCCO1)[C@@H]2CCCO2

SMILES

CC(C)(C1CCCO1)C2CCCO2

Canonical SMILES

CC(C)(C1CCCO1)C2CCCO2

89686-69-1

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2-Di(2-tetrahydrofuryl)propane influence the vinyl content of polydienes during polymerization?

A: this compound acts as a vinyl content modifier during the polymerization of conjugated dienes like 1,3-butadiene []. While the exact mechanism isn't fully detailed in the provided abstract, the research demonstrates that the presence of this compound, particularly its meso-isomer, during polymerization can be used to fine-tune the vinyl content of the resulting polydiene polymer within a range of 10% to less than 100% []. This control over vinyl content is significant because it directly impacts the physical and mechanical properties of the final polymer, making it suitable for specific applications.

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